molecular formula C25H24BrNO B11546353 N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-3,4-dimethylaniline

N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-3,4-dimethylaniline

Cat. No.: B11546353
M. Wt: 434.4 g/mol
InChI Key: HPLVLGURSHDTID-UHFFFAOYSA-N
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Description

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(3,4-DIMETHYLPHENYL)METHANIMINE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a bromophenyl group, a methoxy group, and a dimethylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(3,4-DIMETHYLPHENYL)METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-bromophenylmethanol, which is then reacted with 3-(prop-2-en-1-yl)phenol under specific conditions to form the desired intermediate. This intermediate is further reacted with 3,4-dimethylbenzaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(3,4-DIMETHYLPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(3,4-DIMETHYLPHENYL)METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(3,4-DIMETHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(3,4-DIMETHYLPHENYL)METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C25H24BrNO

Molecular Weight

434.4 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]-N-(3,4-dimethylphenyl)methanimine

InChI

InChI=1S/C25H24BrNO/c1-4-5-22-15-21(16-27-24-12-6-18(2)19(3)14-24)9-13-25(22)28-17-20-7-10-23(26)11-8-20/h4,6-16H,1,5,17H2,2-3H3

InChI Key

HPLVLGURSHDTID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)CC=C)C

Origin of Product

United States

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